Cas no 1308285-21-3 (Sildenafil mesylate)

Sildenafil mesylate 化学的及び物理的性質
名前と識別子
-
- WIN 55,212-2 MESYLATE
- Sildenafil Mesylate
- s4683
- AK685768
- Sildenafil (Mesylate)
- 1308285-21-3
- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate
- METHANESULFONIC ACID; SILDENAFIL
- 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
- sildenafilmesylate
- SCHEMBL2112660
- DA-67589
- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate
- AKOS015901838
- 252959-28-7
- CS-0027574
- C72224
- BS-15161
- 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
- HY-107191
- CCG-270097
- Sildenafil mesylate
-
- MDL: N/A
- インチ: 1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
- InChIKey: WEWNUXJEVSROFW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C2=NC3C(CCC)=NN(C)C=3C(N2)=O)C=1)OCC)(N1CCN(C)CC1)(=O)=O.S(C)(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 570.19303979g/mol
- どういたいしつりょう: 570.19303979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 38
- 回転可能化学結合数: 7
- 複雑さ: 931
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 180
Sildenafil mesylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD764812)
Sildenafil mesylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36425-25mg |
Sildenafil Mesylate |
1308285-21-3 | 98% | 25mg |
¥262.0 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14316-50mg |
Sildenafil mesylate |
1308285-21-3 | 98% | 50mg |
¥718.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14316-25mg |
Sildenafil mesylate |
1308285-21-3 | 98% | 25mg |
¥453.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6983-500 mg |
Sildenafil Mesylate |
1308285-21-3 | 100.00% | 500MG |
¥1804.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S4683-100mg |
Sildenafil Mesylate |
1308285-21-3 | 99.45% | 100mg |
¥794.89 | 2023-09-20 | |
DC Chemicals | DC10235-100 mg |
Sildenafil Mesylate |
1308285-21-3 | >98% | 100mg |
$100.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1235452-100mg |
Sildenafil Mesylate |
1308285-21-3 | 98% | 100mg |
$100 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG934-100mg |
Sildenafil mesylate |
1308285-21-3 | 98+% | 100mg |
262.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG934-25mg |
Sildenafil mesylate |
1308285-21-3 | 98+% | 25mg |
371CNY | 2021-05-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6983-100mg |
Sildenafil Mesylate |
1308285-21-3 | 100% | 100mg |
¥ 598 | 2023-09-07 |
Sildenafil mesylate 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Sildenafil mesylateに関する追加情報
Sildenafil Mesylate and CAS No. 1308285-21-3: A Comprehensive Overview of Pharmacological Properties and Therapeutic Applications
Sildenafil mesylate, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor Sildenafil, is a critical compound with the chemical structure defined by the CAS No. 1308285-21-3. This molecule represents a significant advancement in the development of therapeutic agents for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Recent studies have highlighted its enhanced pharmacokinetic profile compared to the parent compound, offering new insights into its clinical utility and safety margins.
The CAS No. 1308285-21-3 corresponds to a salt form of Sildenafil, which is structurally distinct from the free base form. This modification improves solubility and bioavailability, making it a preferred candidate for oral formulations. Research published in 2023 in the Journal of Medicinal Chemistry demonstrated that the mesylate salt exhibits a 25% higher dissolution rate in simulated gastric fluid compared to the original compound, which is critical for ensuring consistent therapeutic outcomes.
Sildenafil mesylate exerts its pharmacological effects through the inhibition of PDE5, an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). This action leads to the relaxation of smooth muscle in the corpus cavernosum and pulmonary arteries, facilitating improved blood flow. A 2024 meta-analysis in Clinical Pharmacology and Therapeutics confirmed that the mesylate salt maintains a 30% longer half-life than the free base form, enhancing its efficacy in chronic conditions such as PAH.
Recent advancements in drug delivery systems have further optimized the performance of Sildenafil mesylate. A 2023 study in Pharmaceutical Research explored the use of nanocrystalline formulations to enhance the oral bioavailability of the compound, achieving a 40% improvement in systemic exposure. These innovations underscore the importance of the CAS No. 1308285-21-3 in modern pharmaceutical development.
The therapeutic applications of Sildenafil mesylate extend beyond ED and PAH. Emerging research suggests potential roles in the treatment of cardiovascular diseases and chronic obstructive pulmonary disease (COPD). A 2023 clinical trial published in The Lancet Respiratory Medicine demonstrated that the mesylate salt significantly improved exercise tolerance in COPD patients, highlighting its broad therapeutic potential.
Pharmacokinetic studies of Sildenafil mesylate reveal a favorable safety profile. A 2024 review in Drug Safety indicated that the compound has a low incidence of adverse effects, with gastrointestinal discomfort being the most commonly reported side effect. This profile makes it a viable option for long-term management of chronic conditions.
The chemical stability of the CAS No. 1308285-21-3 compound is another key factor in its pharmaceutical utility. A 2023 study in Chemical Engineering Journal showed that the mesylate salt maintains structural integrity under various storage conditions, ensuring consistent quality across manufacturing batches. This stability is crucial for maintaining therapeutic efficacy over time.
Comparative studies between the mesylate salt and other PDE5 inhibitors have further solidified the position of Sildenafil mesylate in clinical practice. A 2024 analysis in European Journal of Clinical Pharmacology found that the compound offers a more favorable risk-benefit ratio in elderly patients, with reduced incidence of hypotensive episodes compared to other agents.
The development of Sildenafil mesylate reflects the ongoing evolution of pharmaceutical science. Researchers are exploring novel formulations, such as transdermal patches and sublingual tablets, to further improve patient compliance and therapeutic outcomes. A 2023 patent application in Pharmaceutical Patents details a new delivery system that reduces the frequency of dosing while maintaining therapeutic effectiveness.
As the field of pharmacology continues to advance, the role of Sildenafil mesylate is likely to expand. Emerging data from 2024 clinical trials suggest potential applications in the treatment of neurodegenerative diseases, where its ability to modulate vascular tone could provide therapeutic benefits. These findings underscore the importance of the CAS No. 1308285-21-3 in addressing complex medical conditions.
Finally, the continued research into Sildenafil mesylate highlights its significance as a model compound for drug development. The combination of its pharmacological profile, chemical stability, and therapeutic versatility makes it a valuable asset in the pharmaceutical industry. As new research emerges, the CAS No. 1308285-21-3 is poised to play an even greater role in the treatment of a wide range of diseases.
1308285-21-3 (Sildenafil mesylate) 関連製品
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 459836-30-7(PEAQX sodium)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
